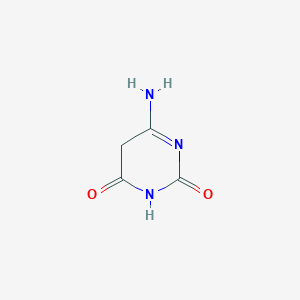

6-amino-5H-pyrimidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOCGUWRFAOSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162686 | |

| Record name | Hydrouracil, 6-imino- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14436-34-1 | |

| Record name | 6-Amino-2,4(3H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14436-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrouracil, 6-imino- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 5h Pyrimidine 2,4 Dione and Its Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the 6-aminouracil (B15529) core often rely on condensation reactions and derivatization of pre-existing pyrimidine (B1678525) systems.

Condensation Reactions with Pyrimidine Precursors

A fundamental and widely used method for the synthesis of the pyrimidine ring involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. bu.edu.eg For the synthesis of 6-aminopyrimidine-2,4-diones, a common approach involves the reaction of urea with cyanoacetic acid in the presence of acetic anhydride. The mixture is heated, and subsequent treatment with a sodium hydroxide (B78521) solution yields the desired product. medwinpublishers.com

Another classical approach involves the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines in a solvent like chlorobenzene (B131634) under reflux conditions. This method has been shown to produce 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones in good yields. mdpi.com

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Urea, Cyanoacetic acid | Acetic anhydride, NaOH | 6-Aminopyrimidine-2,4-dione | - | medwinpublishers.com |

| Ethyl 2,2-dicyanovinylcarbamate derivatives, Primary aromatic amines | Chlorobenzene, reflux | 6-Amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones | 55-76 | mdpi.com |

Table 1: Examples of Condensation Reactions for the Synthesis of 6-Aminouracil Derivatives

Derivatization from 5,6-Diaminouracil (B14702) Systems

5,6-Diaminouracil and its derivatives are versatile starting materials for the synthesis of various fused pyrimidine systems. nih.gov The synthesis of these precursors often begins with the nitrosation of 6-aminouracil derivatives, followed by reduction of the resulting nitroso compound. nih.govorgsyn.org For instance, 6-aminouracil can be treated with sodium nitrite (B80452) in glacial acetic acid to yield the 5-nitroso derivative, which is then reduced using agents like ammonium (B1175870) sulfide (B99878) or sodium hydrosulfite to give 5,6-diaminouracil. nih.govorgsyn.org

These 5,6-diaminouracil systems can then undergo condensation reactions with various electrophiles to afford a range of derivatives. For example, the fusion of 5,6-diaminouracil derivatives with α-bromoacetophenones in the presence of a few drops of DMF has been used to synthesize 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones. nih.gov

Advanced and Green Synthetic Strategies

In recent years, there has been a shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of pyrimidine derivatives. These include catalytic approaches, multi-component reactions, and solvent-free techniques.

Catalytic Approaches (e.g., Zinc Oxide Nanowires, Palladium-catalyzed Reactions)

Catalysis plays a crucial role in modern organic synthesis. Palladium-catalyzed cross-coupling reactions have been effectively employed for the synthesis of substituted uracil (B121893) and uridine (B1682114) derivatives. nih.govthieme-connect.comacs.org These reactions allow for the introduction of various substituents at different positions of the pyrimidine ring, offering a powerful tool for creating diverse molecular libraries.

Zinc oxide (ZnO) has emerged as an efficient and reusable heterogeneous catalyst in organic synthesis. ZnO nanoparticles have been utilized to catalyze the one-pot, three-component synthesis of 2-substituted-4,6-diarylpyrimidines. researchgate.net The use of ZnO offers several advantages, including simple procedures, excellent yields, and short reaction times. researchgate.net While direct catalysis by ZnO nanowires for the synthesis of 6-amino-5H-pyrimidine-2,4-dione is not explicitly detailed in the provided results, the catalytic potential of ZnO nanostructures in pyrimidine synthesis is evident. cu.edu.egberkeley.edumdpi.com The synthesis of ZnO nanowires themselves can be achieved through methods like vapor-phase transport using a catalyst such as gold. berkeley.edu

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium | Cross-coupling | 5-iodouracil, unsaturated tributylstannanes | 5-substituted uracils | thieme-connect.com |

| Palladium | Rearrangement | - | [E]-6-(2-Acylvinyl)uracils | nih.gov |

| ZnO nanoparticles | Three-component reaction | Chalcones, S-benzylthiouronium chloride, amines | 2-substituted-4,6-diarylpyrimidines | researchgate.net |

Table 2: Catalytic Approaches in Pyrimidine Synthesis

Multi-component Reactions

Multi-component reactions (MCRs) have gained significant attention as they offer a highly efficient and atom-economical way to synthesize complex molecules in a single step. researchgate.netresearchgate.netnih.gov Several MCRs have been developed for the synthesis of pyrimidine-2,4-dione derivatives. For instance, a one-pot, four-component reaction of salicylaldehydes, barbituric acid, diamines, and 1,1-bis(methylsulfanyl)-2-nitroethene in ethanol (B145695) with acetic acid as a catalyst has been reported for the efficient synthesis of chromeno[2,3-d]pyrimidine-2,4-dione derivatives. researchgate.net Another example involves the three-component reaction of aryl aldehydes, amines, and aminouracil derivatives under catalytic conditions. rsc.org

Solvent-Free Synthesis Techniques

Solvent-free synthesis, often assisted by microwave irradiation, represents a green and efficient alternative to traditional solvent-based methods. nih.gov The reaction of 6-aminouracils with compounds like isatin (B1672199), ninhydrin, and acenaphthoquinone under solvent-free conditions, either through classical heating or microwave assistance, has been shown to be a highly efficient procedure for preparing spiro pyridodipyrimidines. researchgate.net Furthermore, the fusion of 5,6-diaminouracil derivatives with α-bromoacetophenones with minimal DMF under solvent-free conditions highlights the utility of this approach. nih.gov

Spectroscopic and Crystallographic Elucidation of Molecular Architecture

Advanced Spectroscopic Characterization Techniques

Spectroscopy plays a crucial role in defining the structural features of 6-aminouracil (B15529), including the identification of functional groups and the study of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and dynamic behavior of 6-aminouracil in solution. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectra recorded in DMSO-d6, characteristic signals corresponding to the protons of the pyrimidine (B1678525) ring and the amino group are observed. chemicalbook.com The presence of exchangeable protons, such as those of the NH and NH₂ groups, can be confirmed by D₂O exchange experiments. nih.gov The specific chemical shifts provide insights into the electronic distribution within the molecule. For instance, in a study of related 6-aminouracil derivatives, the NH proton of the uracil (B121893) ring showed a signal around δ 12.04 ppm, while the amino group protons appeared at different chemical shifts depending on their environment. nih.gov

A significant aspect of 6-aminouracil's chemistry is its potential for tautomerism. The molecule can exist in different isomeric forms due to the migration of protons between the nitrogen and oxygen atoms of the pyrimidine ring. NMR studies are instrumental in identifying the predominant tautomeric form in a given solvent. researchgate.net The observed chemical shifts and coupling constants can be compared with theoretical calculations for different tautomers to determine the most stable structure in solution.

Interactive Data Table: Representative ¹H NMR Spectral Data for 6-Aminouracil and Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 6-Aminouracil | DMSO-d6 | NH | ~11.0 |

| 6-Aminouracil | DMSO-d6 | NH₂ | ~6.5 |

| 6-Aminouracil | DMSO-d6 | CH | ~4.8 |

| (E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione nih.gov | DMSO-d6 | NH (uracil) | 12.04 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in 6-aminouracil. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. chemicalbook.com

The presence of the amino (-NH₂) group is confirmed by the appearance of stretching vibrations in the region of 3100-3500 cm⁻¹. nih.gov Specifically, asymmetric and symmetric N-H stretching bands are typically observed. ripublication.com The broad nature of these bands can be indicative of hydrogen bonding. dergipark.org.tr The scissoring mode of the NH₂ group is also a characteristic feature, often appearing around 1659 cm⁻¹. dergipark.org.tr

The carbonyl (C=O) groups at positions 2 and 4 of the pyrimidine ring give rise to strong absorption bands in the range of 1600-1750 cm⁻¹. nih.gov The exact position of these bands can be influenced by hydrogen bonding and the electronic environment within the ring. Additionally, C=C and C-N stretching vibrations within the pyrimidine ring are observed at lower frequencies. dergipark.org.tr The out-of-plane bending modes for C-H and N-H bonds also provide structural information. ripublication.com

Interactive Data Table: Key FTIR Absorption Bands for 6-Aminouracil

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H (Amino) | Stretching | 3100-3500 | nih.gov |

| N-H (Amino) | Scissoring | ~1659 | dergipark.org.tr |

| C=O (Carbonyl) | Stretching | 1600-1750 | nih.gov |

| C-H | Out-of-plane bending | ~710 | ripublication.com |

| Ring | Breathing | ~780 | ripublication.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the 6-aminouracil molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system.

Studies on 6-aminouracil and its derivatives have shown that the position of the amino group significantly influences the electronic absorption spectrum. nih.gov The electronic transitions in uracil derivatives are typically π → π* and n → π* transitions associated with the conjugated pyrimidine ring and the carbonyl groups. The amino group, acting as an auxochrome, can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift).

Femtosecond fluorescence upconversion studies have revealed that the excited state deactivation of 6-aminouracil in an aqueous solution is extremely rapid, with a decay time constant of approximately 100 femtoseconds, similar to that of unsubstituted uracil. nih.gov This ultrafast internal conversion is a key photophysical property of uracil and its derivatives.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides a definitive three-dimensional structure of 6-aminouracil in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Conformation and Geometry

X-ray diffraction studies reveal the precise spatial arrangement of atoms in the 6-aminouracil crystal. tcichemicals.com The pyrimidine ring is typically found to be planar or nearly planar. The bond lengths and angles within the ring and involving the exocyclic amino and carbonyl groups are determined with high accuracy. These geometric parameters can be compared with theoretical calculations and with the structures of related pyrimidine derivatives to understand the effects of the amino substituent on the molecular geometry. rsc.org

Interactive Data Table: Selected Bond Lengths and Angles in Pyrimidine Derivatives (Illustrative)

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C2-N1 | ~1.37 | N1-C2-N3 | ~115 |

| C2=O2 | ~1.23 | C2-N3-C4 | ~127 |

| N3-C4 | ~1.38 | N3-C4-C5 | ~115 |

| C4=O4 | ~1.24 | C4-C5-C6 | ~119 |

| C4-C5 | ~1.45 | C5-C6-N1 | ~122 |

| C5-C6 | ~1.35 | C6-N1-C2 | ~122 |

| C6-N6 | ~1.34 |

Note: The values presented are generalized and can vary in specific crystal structures.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely applied to investigate the properties of 6-aminouracil (B15529) and its analogues.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 6-aminouracil molecule, a process known as geometry optimization. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For derivatives of 6-aminouracil, such as 5-cinnamoyl-6-aminouracils, computational studies have found that the molecules tend to adopt an extended planar conformation. nih.gov This planarity is considered significant for potential interactions with biological macromolecules like DNA. nih.gov

Conformational analysis, often performed using DFT methods, explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules, such as nucleoside analogues derived from 6-aminouracil, DFT calculations can determine the preferred sugar pucker and the orientation of the base relative to the sugar. mdpi.com For instance, in the study of fluorinated nucleoside analogues, DFT calculations at the B3LYP/6-31G* level of theory were used to analyze and confirm the relative stereochemistry of different diastereomers. mdpi.com The geometric properties of various complex derivatives are also routinely investigated using DFT to correlate their structure with observed biological activity. nih.gov

The electronic properties of a molecule are key to its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org A smaller gap generally implies higher reactivity. irjweb.comwikipedia.org

DFT calculations are widely used to compute the energies of these orbitals. For example, in a study of an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule and a high degree of stability. irjweb.com The HOMO-LUMO gap can be used to calculate other important quantum chemical descriptors like chemical hardness, potential, and electrophilicity. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. For 5-aminouracil, a closely related isomer, the MEP map shows negative potential around the carbonyl oxygen atoms, indicating them as sites for electrophilic attack, while the amine group's hydrogens show positive potential. researchgate.net This information helps in understanding intermolecular interactions, particularly hydrogen bonding with biological receptors. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data is illustrative based on a representative imidazole derivative study. irjweb.com

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This analysis provides detailed insights into charge distribution, hybridization, and delocalization effects, such as hyperconjugation. wikipedia.orgrsc.org

NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals (like a bond or a lone pair) to unoccupied "acceptor" orbitals (like an antibonding orbital). wikipedia.org The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization. This is particularly useful for understanding resonance effects and the stability conferred by electron delocalization. For example, in amides, NBO analysis can quantify the delocalization from the nitrogen lone pair to the carbonyl π* antibonding orbital, explaining the rotational barrier around the C-N bond. While specific NBO analyses on 6-amino-5H-pyrimidine-2,4-dione were not detailed in the provided search context, this standard technique is frequently applied to similar heterocyclic systems to elucidate their electronic structure and reactivity patterns. rsc.org

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Docking simulations place derivatives of 6-aminouracil into the active site of a target protein, and a scoring function estimates the binding affinity. These studies are crucial for identifying key amino acid residues that interact with the ligand. For example, derivatives of 6-aminouracil have been computationally docked into various enzymes and receptors.

In a study targeting BRD4, a 6-aminopyrimidine-dione derivative was shown to form a crucial hydrogen bond with the amino acid Asn140, while the pyrimidine-dione core was embedded in a hydrophobic pocket formed by Tyr97 and Pro82. mdpi.com Similarly, docking of pyrano[2,3-d]pyrimidine derivatives into the PARP-1 active site revealed characteristic hydrogen bonds with Gly863 and Ser904, along with π-π stacking interactions with Tyr907 and His862. rsc.org In another study, 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives were evaluated as α-glucosidase inhibitors, with the most active compound showing a competitive mode of inhibition, a finding supported by molecular modeling. nih.gov These interactions are fundamental to the ligand's ability to inhibit the protein's function.

| Derivative Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Aminopyrimidine-diones | BRD4 | Asn140, Tyr97, Pro82 | H-bond, Hydrophobic mdpi.com |

| Pyrano[2,3-d]pyrimidines | PARP-1 | Gly863, Ser904, Tyr907 | H-bond, π-π Stacking rsc.org |

| Thiazolo[5,4-d]pyrimidines | Adenosine A2A Receptor | Asn253, Phe168, Leu249 | H-bond, π-π Stacking mdpi.com |

| Aminopyrimidines | Topoisomerase II, HSP90 | Not specified | Inhibitory binding mode nih.gov |

The insights gained from molecular docking are pivotal for the rational design of new, more potent, and selective ligands. By understanding the structure-activity relationships (SAR) at a molecular level, chemists can modify the scaffold of 6-aminouracil to enhance its binding affinity.

For instance, after identifying the key interactions within the PARP-1 active site, researchers designed and synthesized a series of novel pyrano[2,3-d] pyrimidine (B1678525) 2,4 dione (B5365651) analogues. rsc.org The addition of a fused heterocycle ring to the core structure was found to enhance the inhibitory activity, a hypothesis driven by the computational model. rsc.org Similarly, theoretical calculations have been described as a valuable tool for the design of chromophoric nucleoside analogues derived from 6-aminouracil, demonstrating that computational modeling can effectively guide synthetic efforts toward molecules with desired properties. nih.gov The process involves a feedback loop where compounds are designed computationally, then synthesized and tested, with the results feeding back into the model to refine the next generation of molecules.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of Amino Groups

The exocyclic amino group at the 6-position of the pyrimidine (B1678525) ring is a key site for nucleophilic reactions. While direct nucleophilic substitution on an unsubstituted pyrimidine ring is challenging, the amino group in 6-aminouracil (B15529) can participate in various transformations. For instance, it can be acylated or can react with electrophiles. juniperpublishers.com

The reactivity of the amino group is influenced by the electronic nature of the pyrimidine ring. The presence of two nitrogen atoms in the ring reduces the electron density, making the amino group less nucleophilic than in aniline. However, it can still react with suitable electrophiles under appropriate conditions. For example, the amino group can be involved in condensation reactions, which are discussed in more detail in the following section.

It's important to note that in some reactions, the C5 position of the pyrimidine ring, which is activated by the amino group, can also act as a nucleophile, leading to a dual reactivity pattern. juniperpublishers.com This can result in the formation of different products depending on the reaction conditions and the nature of the electrophile.

Condensation and Cyclization Reactions for Fused Heterocycles

6-Aminouracil is a valuable precursor for the synthesis of various fused heterocyclic systems, particularly quinazolines and pyrido[2,3-d]pyrimidines. rsc.orgresearchgate.net These reactions typically involve the condensation of 6-aminouracil with a suitable bifunctional electrophile, followed by an intramolecular cyclization.

Quinazoline (B50416) Synthesis: Quinazolines are bicyclic compounds formed by the fusion of a pyrimidine ring with a benzene (B151609) ring. nih.gov The synthesis of quinazoline derivatives from 6-aminouracil can be achieved through various strategies. One common approach involves the reaction of 6-aminouracil with 2-aminobenzaldehydes or related compounds. organic-chemistry.org The initial condensation between the amino group of 6-aminouracil and the aldehyde group of the benzaldehyde (B42025) derivative is followed by a cyclization step to form the quinazoline ring system.

Pyrido[2,3-d]pyrimidine (B1209978) Synthesis: Pyrido[2,3-d]pyrimidines are formed by the fusion of a pyrimidine ring with a pyridine (B92270) ring. These compounds have garnered significant interest due to their diverse biological activities. researchgate.netnih.gov A prevalent method for their synthesis involves the multicomponent reaction of 6-aminouracil, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. researchgate.netresearchgate.net This reaction often proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization cascade. researchgate.net The reaction can be catalyzed by various agents, including nanocrystalline MgO, ZrO2 nanoparticles, or even conducted under catalyst-free conditions in green solvents like water. researchgate.net

Another strategy for synthesizing pyrido[2,3-d]pyrimidines involves the reaction of 6-aminouracil with α,β-unsaturated ketones (chalcones). researchgate.net The reaction outcome can be influenced by the catalyst, with basic catalysts favoring the formation of the aromatized pyrido[2,3-d]pyrimidine and acidic conditions favoring the dihydro derivative. researchgate.net

The following table provides examples of condensation and cyclization reactions involving 6-aminouracil:

| Reactants | Product Type | Reaction Conditions | Reference |

| 6-Aminouracil, Arylaldehydes, Malononitrile | Pyrido[2,3-d]pyrimidine | Nanocrystalline MgO, Water, 80°C | researchgate.net |

| 6-Aminouracil, Aromatic Aldehydes, Methylcyanoacetate | Hexahydropyrido[2,3-d]pyrimidinetrione | ZrO2 nanoparticles, Solvent-free | researchgate.net |

| 6-Aminouracils, Aminomethylene Malondialdehydes | 6-(3,3-dimethyl-3H-indol-2-yl)pyrido[2,3-d]pyrimidine-2,4-(1H,3H)-diones | - | researchgate.net |

| 6-Aminouracil, α,β-Unsaturated Ketones | 5,7-Diaryl-5,8-dihydropyrido[2,3-d]pyrimidines or 5,7-Diarylpyrido[2,3-d]pyrimidines | Acidic or Basic Catalysis | researchgate.net |

Electrophilic Aromatic Substitution on Substituted Pyrimidine Rings

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivates the ring towards electrophilic attack. gcwgandhinagar.comresearchgate.net However, the presence of an activating group, such as the amino group in 6-aminouracil, can facilitate electrophilic substitution. gcwgandhinagar.comresearchgate.net

The amino group at the C6 position is a strong activating group and directs electrophiles primarily to the C5 position. juniperpublishers.com This is due to the delocalization of the lone pair of electrons from the amino group into the pyrimidine ring, which increases the electron density at the C5 position. juniperpublishers.com

Common electrophilic substitution reactions that can be performed on 6-aminouracil include:

Nitration: The introduction of a nitro group at the C5 position can be achieved using a mixture of nitric acid and sulfuric acid. This reaction needs to be carefully controlled to prevent over-nitration or degradation of the ring.

Halogenation: Bromination of 6-aminouracil can be carried out using bromine in acetic acid to yield 6-amino-5-bromouracil. juniperpublishers.comekb.eg

Diazonium Coupling: 6-Aminouracil readily reacts with benzenediazonium (B1195382) ions to form 6-amino-5-phenylazouracil derivatives. nih.gov

The reactivity of the pyrimidine ring in 6-aminouracil towards electrophiles is summarized in the table below:

| Reaction | Reagent | Position of Substitution | Product | Reference |

| Nitration | HNO₃/H₂SO₄ | C5 | 6-Amino-5-nitrouracil | |

| Bromination | Br₂/CH₃COOH | C5 | 6-Amino-5-bromouracil | juniperpublishers.comekb.eg |

| Diazonium Coupling | ArN₂⁺ | C5 | 6-Amino-5-arylazouracil | nih.gov |

Tautomerism and its Influence on Reaction Pathways

6-Amino-5H-pyrimidine-2,4-dione can exist in several tautomeric forms due to the presence of amide and amino groups. researchgate.net The predominant tautomer is the diketo-amino form. However, other tautomers, such as the enol-amino and keto-imino forms, can also exist in equilibrium. researchgate.net

The tautomeric equilibrium can be influenced by factors such as the solvent and the presence of substituents. mdpi.com The existence of different tautomers is significant as it can influence the reactivity of the molecule. For example, the enol tautomer can exhibit different reactivity compared to the keto tautomer in certain reactions. The enolate form, which is more nucleophilic, can be important in condensation reactions.

While the diketo form is generally the most stable, the presence of other tautomers, even in small concentrations, can provide alternative reaction pathways. nih.gov For instance, the imine tautomer of the amino group could potentially react with electrophiles at the nitrogen atom, although reaction at the C5 position is more common. juniperpublishers.com The specific tautomeric form that participates in a reaction will depend on the reaction conditions and the nature of the other reactants.

Advanced Functionalization Strategies for Novel Pyrimidine-2,4-dione Derivatives

Beyond the classical reactions, advanced functionalization strategies are being developed to synthesize novel pyrimidine-2,4-dione derivatives with diverse and complex structures. These methods often involve multicomponent reactions, the use of novel catalysts, and the development of selective functionalization techniques.

Multicomponent reactions (MCRs) are particularly powerful for building molecular complexity in a single step. rsc.orgresearchgate.net The synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracil, aldehydes, and active methylene compounds is a prime example of a successful MCR strategy. researchgate.net Researchers are continuously exploring new MCRs involving 6-aminouracil to access novel heterocyclic scaffolds. researchgate.net

The development of site-selective functionalization methods is another key area of research. For instance, methods for the selective C2-amination of pyrimidines have been developed, which could potentially be applied to 6-aminouracil derivatives to introduce further diversity. nih.gov

Furthermore, the synthesis of spiro-fused pyrimidines represents an advanced derivatization strategy. For example, the reaction of 1,3-dimethyl-6-aminouracil with isatin (B1672199) derivatives can lead to the formation of spiro pyridodipyrimidines. researchgate.net

These advanced strategies, coupled with a deep understanding of the inherent reactivity of the 6-aminouracil scaffold, are crucial for the continued development of novel pyrimidine-2,4-dione derivatives with potential applications in various fields.

Role As a Pharmacophore and Scaffold in Medicinal Chemistry

Design and Synthesis of Pyrimidine-2,4-dione Based Bioactive Molecules

The inherent reactivity of the 6-aminouracil (B15529) scaffold makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. researchgate.net Medicinal chemists have developed numerous synthetic strategies to modify this core and generate libraries of bioactive molecules.

A common approach involves the reaction of 5,6-diaminouracil (B14702) derivatives with various electrophiles. For instance, fusion of 5,6-diaminouracils with α-bromoacetophenones yields (E)-6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones. mdpi.com Another key reaction is nitrosation. The treatment of 6-aminopyrimidine-2,4-diones with sodium nitrite (B80452) in an acidic medium produces 6-amino-5-nitrosopyrimidine-2,4-diones, which are versatile intermediates for further elaboration. medwinpublishers.com

Condensation reactions are also widely employed. The reaction of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with aromatic aldehydes in the presence of an acid catalyst leads to the formation of Schiff bases, specifically 6-{[1-arylmethylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-ones. nih.gov Furthermore, multicomponent reactions offer an efficient pathway to complex fused-ring systems. For example, the one-pot reaction of 6-aminouracil, an aldehyde, and an active methylene (B1212753) compound can generate fused pyranopyrimidine systems, such as 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile. rsc.org

These synthetic methodologies allow for the systematic introduction of various substituents onto the pyrimidine-2,4-dione core, enabling the exploration of structure-activity relationships and the optimization of biological activity. The yields for these syntheses are generally moderate to good, ranging from 46% to over 70%. medwinpublishers.com

Table 1: Synthetic Strategies for Pyrimidine-2,4-dione Derivatives

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 5,6-Diaminouracil derivatives | α-Bromoacetophenones | (E)-6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones | mdpi.com |

| 6-Aminopyrimidine-2,4-diones | Sodium nitrite, Acetic acid | 6-Amino-5-nitrosopyrimidine-2,4-diones | medwinpublishers.com |

| 6-Amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one | Aromatic aldehydes | 6-{[1-Arylmethylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-ones | nih.gov |

| 6-Aminouracil | Thiophen-2-carbaldehyde, Malononitrile (B47326) | Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | rsc.org |

Structure-Activity Relationship (SAR) Studies of Pyrimidine-2,4-dione Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For pyrimidine-2,4-dione derivatives, SAR studies have provided valuable insights into the key structural features required for various pharmacological effects.

The biological activity of pyrimidine-2,4-dione derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any appended functionalities. nih.gov

In the context of anticancer activity, modifications at the C5 and C6 positions, as well as at the N1 and N3 atoms of the uracil (B121893) ring, have profound effects. For a series of 5-arylethylidene-aminopyrimidine-2,4-diones designed as dual BRD4 and PLK1 inhibitors, the introduction of an electron-withdrawing nitro group on the aryl moiety was found to decrease cytotoxic activity. nih.gov Conversely, derivatives with unsubstituted phenyl rings or those bearing a methoxy (B1213986) group showed higher cytotoxicity. nih.gov For pyrano[2,3-d]pyrimidine-2,4-dione derivatives acting as PARP-1 inhibitors, the addition of a fused heterocycle and the presence of a hydrophobic substituent were favorable for enhanced activity. rsc.org

SAR studies on 2,4,5-trisubstituted pyrimidines as inhibitors of plasmodial kinases (PfGSK3/PfPK6) revealed that the catalytic site of PfGSK3 poorly tolerates alkyl substituents at the pyrimidine-5-position, preferring halogens like chloro and bromo. nih.gov In contrast, PfPK6 potency was enhanced by both alkyl groups and halogens. nih.gov

In the realm of antimicrobial agents, a study on 6-substituted pyrimidine-2,4-dione derivatives showed that compounds with electron-donating substituents on an attached phenyl ring had better antibacterial activity than those with electron-withdrawing groups. medwinpublishers.com

Table 2: Summary of Structure-Activity Relationship Findings

| Compound Series | Target/Activity | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|---|

| 5-Arylethylidene-aminopyrimidine-2,4-diones | Cytotoxicity (Anticancer) | Unsubstituted phenyl, Methoxy groups | Nitro group | nih.gov |

| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 Inhibition (Anticancer) | Fused heterocycles, Hydrophobic groups | Not specified | rsc.org |

| 2,4,5-Trisubstituted pyrimidines | PfGSK3 Inhibition (Antimalarial) | Chloro, Bromo at C5-position | Alkyl groups at C5-position | nih.gov |

The pyrimidine-2,4-dione ring system itself is a fundamental pharmacophoric element, serving as a scaffold that correctly orients substituents for interaction with biological targets. rsc.org Its resemblance to natural pyrimidines facilitates binding to various enzymes and receptors. medwinpublishers.com

Specific pharmacophoric features have been identified for different biological targets. For PARP-1 inhibitors, the pyrano[2,3-d]pyrimidine-2,4-dione scaffold is considered essential for interacting with key amino acids in the enzyme's active site. rsc.org The fusion of an additional heterocyclic ring provides extra interaction points, significantly boosting inhibitory potency. rsc.org

In the development of phosphodiesterase type 4 (PDE4) inhibitors, specific structural motifs on a fused pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold were identified as critical. Both gem-dimethylcyclohexyl groups fused to the pyridine (B92270) portion and the nature of the substituent at the 5-position of the core structure proved to be key elements for achieving high-affinity binding to the enzyme. drugbank.com

For a series of pyrimido[5,4-d]pyrimidine (B1612823) derivatives acting as nucleoside transport inhibitors, the core heterocyclic system is the primary pharmacophore. Modifications to the exocyclic amino groups, such as the introduction of monophenyl or mono-4-methoxyphenyl carbamates, led to the most potent ENT-inhibitory activity. ncl.ac.uk This highlights that while the core scaffold is essential, the specific nature of the substituents dictates the potency and selectivity of the interaction.

Mechanistic Insights into Biological Activities in Vitro Studies

Enzyme Inhibition Mechanisms and Selectivity

Derivatives of 6-amino-5H-pyrimidine-2,4-dione have been extensively studied as inhibitors of a diverse range of enzymes. The specific substitutions on the pyrimidine (B1678525) ring system modulate the binding affinity and selectivity, leading to potent inhibition of distinct enzyme targets. The following sections detail the mechanistic insights into the inhibition of several crucial enzymes.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

The pyrimidine nucleus is a core component of numerous compounds designed as Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial regulators of the cell cycle. nih.gov The pyrido[2,3-d]pyrimidin-7-one template, which is structurally related to the pyrimidine-2,4-dione core, has been identified as a privileged structure for inhibiting ATP-dependent kinases, including CDKs. researchgate.net Achieving selectivity among the highly conserved ATP binding sites of different CDK family members is a significant challenge. nih.gov

Research has shown that specific substitutions on this template can confer excellent selectivity for CDK4 over other CDKs. researchgate.net For instance, third-generation CDK inhibitors, such as Palbociclib and Ribociclib, are based on a pyrido[2,3-d]pyrimidin-7-one scaffold and exhibit high specificity for CDK4 and CDK6. researchgate.netnih.gov These inhibitors function as ATP-competitive agents, blocking the kinase activity that leads to the G1 to S phase transition in the cell cycle. nih.govnih.gov

In the context of CDK2, related heterocyclic structures like 2-arylaminopurines have demonstrated the potential for achieving high selectivity over the closely related CDK1. nih.gov Structural studies of inhibitor-kinase complexes reveal that the inhibitor can stabilize a specific conformation of the glycine-rich loop that shapes the ATP ribose binding pocket. This conformation is preferred in CDK2 but not observed in CDK1, providing a structural basis for selectivity that can be exploited in the design of pyrimidine-based inhibitors. nih.gov

Table 1: CDK Inhibition by Selected Pyrimidine-Related Compounds

| Compound | Target CDK | IC50 | Selectivity |

|---|---|---|---|

| Palbociclib | CDK4/6 | - | Selective for CDK4/6 |

| Ribociclib | CDK4/6 | - | Selective for CDK4/6 |

| Milciclib | CDK2 | 45 nM | Also inhibits CDK1, CDK4, CDK5 |

| Roscovitine | CDK5/p25 | 160 nM | Also inhibits CDK2, CDK7, CDK9 |

| Compound 73 (2-Arylaminopurine) | CDK2 | 0.044 µM | ~2000-fold less active toward CDK1 |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. nih.gov Inhibiting PARP-1 is a validated strategy in cancer therapy, especially for cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and identified as potent PARP-1 inhibitors. nih.govnih.gov

The mechanism of these inhibitors involves binding to the nicotinamide (NI) site within the catalytic domain of PARP-1. nih.gov Molecular docking studies show that the pyrano[2,3-d]pyrimidine-2,4-dione core structure occupies this site and forms crucial hydrogen bonds with the amino acid residues Ser904 and Gly863. nih.govresearchgate.net Additionally, pi-pi stacking interactions with Tyr907 can further stabilize the inhibitor within the active site. researchgate.net By blocking the catalytic activity of PARP-1, these compounds prevent the synthesis of poly(ADP-ribose) chains, which are necessary for recruiting other DNA repair proteins. researchgate.net This disruption of the DNA repair mechanism can lead to genomic instability and cell death in cancer cells. nih.gov

In vitro assays have demonstrated that some of these derivatives exhibit excellent inhibitory activities against PARP-1, with IC50 values in the low nanomolar range, and in some cases, show higher potency than the reference drug Olaparib. nih.govnih.govrsc.org

Table 2: In Vitro PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

| Compound | PARP-1 IC50 (nM) | Reference Drug (Olaparib) IC50 (nM) |

|---|---|---|

| S2 | 4.06 ± 0.18 | 5.77 |

| S7 | 3.61 ± 0.15 | 5.77 |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibiting DPP-4 prolongs the action of these hormones, which in turn stimulates insulin secretion and suppresses glucagon release, thereby improving glycemic control in type 2 diabetes. wikipedia.orgresearchgate.netresearchgate.net The pyrimidine-2,4-dione (uracil) structure has been incorporated into various scaffolds to develop potent DPP-4 inhibitors. nih.gov

Novel pyrimidinedione derivatives have been designed and evaluated, showing excellent DPP-4 inhibitory activity. nih.gov For example, a series of fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives, which contain a pyrimidine core, were developed as potent DPP-4 inhibitors with IC50 values ranging from 21.4 to 59.8 nM. vietnamjournal.runih.gov These compounds were also found to have satisfactory selectivity over the related proteases DPP-8 and DPP-9. vietnamjournal.ruresearchgate.net The mechanism of these inhibitors is to block the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP. researchgate.net

The structure-activity relationships of these pyrimidinedione derivatives have been explored, providing insights that are useful for the development of new DPP-4 inhibitors. researchgate.net

Table 3: DPP-4 Inhibitory Activity of Pyrimidine-Based Compounds

| Compound Series | IC50 Range (nM) | Reference Drug (Sitagliptin) IC50 (nM) |

|---|---|---|

| Pyrimidinedione Derivative 11 | 64.47 | - |

| Pyrimidinedione Derivative 16 | 65.36 | - |

| 6-(hydroxymethyl)pyrazolopyrimidine derivatives | 21.4 - 59.8 | 28 |

Topoisomerase II and HSP90 Inhibition

Pyrimidine derivatives have also been investigated as inhibitors of other important cancer targets, including Topoisomerase II and Heat Shock Protein 90 (HSP90).

Topoisomerase II is an essential enzyme that alters DNA topology to facilitate processes like replication and transcription. researchgate.net Inhibitors of Topoisomerase II can act as "poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and ultimately apoptosis. mdpi.com Certain drugs containing a pyrimidine nucleus, such as Merbarone, are known to function as catalytic inhibitors of Topoisomerase II. nih.gov More recently, studies on hexahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivatives have shown significant Topoisomerase II inhibitory activity in vitro. For instance, one such derivative displayed an IC50 of 41.67 µM, which was more potent than the reference drug etoposide (IC50 = 99.86 µM). researchgate.net

HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation and survival. nih.gov Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive strategy for cancer therapy. Pyrazole and pyrimidine-based scaffolds have been developed as HSP90 inhibitors. In vitro studies have shown that certain pyrimidine-containing compounds exhibit remarkable inhibitory activity against the HSP90 protein, with IC50 values of 2.44 µM and 7.30 µM, compared to the reference compound novobiocin (IC50 = 1.14 µM). nih.gov

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, inhibiting XO is a primary therapeutic strategy for these conditions. mdpi.com

Derivatives based on the pyrimidine scaffold have been identified as excellent XO inhibitors. A study on a series of 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives reported potent in vitro XO inhibition with IC50 values ranging from 0.0181 to 0.5677 µM. nih.gov These values were significantly better than that of allopurinol (IC50 = 7.5902 µM) and comparable to febuxostat (IC50 = 0.0236 µM). nih.gov Kinetic studies revealed that a representative compound from this series acts as a mixed-type inhibitor, with a Ki value of 0.0042 µM, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 4: Xanthine Oxidase Inhibition by Pyrimidine Derivatives

| Compound Series | IC50 Range (µM) | Inhibition Type | Reference Drug IC50 (µM) |

|---|---|---|---|

| 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives | 0.0181 - 0.5677 | Mixed-type | Allopurinol: 7.5902, Febuxostat: 0.0236 |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbon dioxide. nih.gov In pathogenic bacteria, such as Helicobacter pylori, urease activity is a critical virulence factor that allows the bacteria to survive in the acidic environment of the stomach. nih.gov Therefore, urease inhibitors are being investigated as potential antimicrobial agents.

Studies have shown that pyrano pyrimidine dione (B5365651) derivatives can exhibit high urease inhibitory values. nih.gov The structure-activity relationship suggests that the presence of hydrophobic substituents on a phenyl ring attached to the scaffold is associated with higher inhibitory activity. It is hypothesized that electron-withdrawing groups on the phenyl ring reduce the partial charge on nitrogen atoms in the compound, leading to lower inhibitory activity. Conversely, the presence of electron-donating or hydrophobic groups enhances the inhibitory capacity. nih.gov

Cellular Mechanistic Studies (Excluding Clinical Human Trials)

Anti-inflammatory Activity Mechanisms

Beyond its applications in oncology, in vitro research has identified significant anti-inflammatory and immunomodulatory properties of this compound (5-azacytidine). These effects are primarily driven by its ability to alter gene expression in both immune and non-immune cells through DNA demethylation.

Modulation of Macrophage and Stromal Cell Cytokine Production Studies using macrophage cell lines have demonstrated that pre-treatment with 5-azacytidine's derivative, 5-aza-2'-deoxycytidine, can suppress inflammatory responses. Specifically, it downregulates the expression of key pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), following stimulation with inflammatory agents like lipopolysaccharide (LPS). An underlying mechanism for this anti-inflammatory effect is the demethylation and subsequent overexpression of the promoters for Liver X receptor α (LXRα) and peroxisome proliferator-activated receptor γ1 (PPARγ1), two nuclear receptors known to antagonize inflammatory pathways. Furthermore, in mesenchymal stromal cells from patients with myelodysplastic syndromes, which exhibit a pro-inflammatory phenotype, 5-azacytidine treatment directly and significantly reduces the secretion of IL-6, restoring it to levels seen in healthy controls.

Regulation of T-Cell Phenotype 5-azacytidine exerts profound effects on T-lymphocytes, generally shifting the balance from a pro-inflammatory to a more regulatory or anti-inflammatory state. In vitro treatment of T-cells has been shown to reduce the population of pro-inflammatory T-helper 1 (Th1) cells, which are characterized by the production of Interferon-gamma (IFN-γ). A crucial mechanism in this process is the promotion of regulatory T-cells (Tregs), an immunosuppressive T-cell subset. 5-azacytidine induces the expression of Forkhead Box P3 (FOXP3), the master transcription factor for Treg development and function. This is achieved through the demethylation of a key regulatory region within the FOXP3 gene known as the Treg-specific demethylated region (TSDR).

Upregulation of General Immunomodulatory Pathways On a broader scale, treating various cancer cell lines with low doses of 5-azacytidine leads to the upregulation of a wide array of genes involved in immunomodulatory pathways. These include genes related to interferon signaling and antigen processing and presentation. By demethylating the promoters of these genes, 5-azacytidine can make cells more visible to the immune system, highlighting its complex role as a modulator of immune responses.

The following table summarizes the key anti-inflammatory mechanisms of this compound observed in vitro.

| Cell Type | Anti-inflammatory Effect | Key Molecular Mechanism | Reference |

| Macrophages | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Demethylation and upregulation of LXRα and PPARγ1 promoters | |

| T-Cells | Shift from pro-inflammatory Th1 cells to anti-inflammatory regulatory T-cells (Tregs) | Demethylation of the FOXP3 gene promoter, leading to increased FOXP3 expression | |

| Mesenchymal Stromal Cells | Reduced production of the pro-inflammatory cytokine IL-6 | Direct modulation of cytokine production pathways | |

| Various Cancer Cells | Upregulation of immunomodulatory genes | Broad demethylation of genes related to interferon signaling and antigen presentation |

Photophysical Properties and Advanced Material Applications

Design and Synthesis of Pyrimidine-Based Chromophores

The synthesis of chromophores based on the 6-aminouracil (B15529) framework is a versatile process that allows for the creation of a diverse range of molecular structures with specific optical properties. The inherent nucleophilicity of the C5 position of 6-aminouracil, coupled with the presence of the amino group, provides reactive sites for the construction of extended π-conjugated systems. nih.gov

A common strategy involves the reaction of 6-aminouracil with various electrophilic reagents to introduce chromophoric moieties. For instance, azo dyes have been synthesized by coupling 6-aminouracil with diazonium salts. nih.gov This approach takes advantage of the electron-rich nature of the pyrimidine (B1678525) ring to facilitate electrophilic substitution at the 5-position. The resulting azo compounds often exhibit strong absorption in the visible region of the electromagnetic spectrum. nih.gov

Another approach involves the condensation of 6-aminouracil with other heterocyclic precursors. For example, multicomponent reactions have been employed to synthesize fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. researchgate.net These reactions often proceed with high atom economy and allow for the introduction of various substituents, enabling the fine-tuning of the photophysical properties of the final chromophore. researchgate.net

The synthesis of more complex chromophores can also be achieved through multi-step reaction sequences. For instance, 6-aminouracil can be used as a starting material to create larger, polycyclic aromatic systems. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, have been utilized to append aryl or alkynyl groups to the pyrimidine core, followed by cyclization to form extended, rigid chromophores. researchgate.net

The versatility of 6-aminouracil as a building block is further demonstrated by its use in the synthesis of "nucleodyes," which are chromophoric nucleoside analogues. nih.govescholarship.org In this approach, the 6-aminouracil moiety is glycosylated to introduce a sugar component, and the chromophore is assembled on the nucleobase. nih.gov This strategy allows for the creation of colored and photophysically active analogues of natural nucleosides. nih.govescholarship.org

A selection of synthetic methods for preparing 6-aminouracil-based chromophores is presented in the table below.

| Starting Material | Reagents | Product Type | Reference |

| 6-aminouridine | 4-Nitroaniline, NaNO₂, HCl, NaHCO₃ | Azo dye nucleoside analogue | nih.gov |

| 6-aminouracil derivatives, malononitrile (B47326), aromatic aldehydes | - | Pyrido[2,3-d]pyrimidine (B1209978) derivatives | researchgate.net |

| 6-aminouracils, 1,2-naphthoquinone | DMSO | Naphthoquinone-fused uracils | researchgate.net |

| 6-amino-2-thioxo-1H-pyrimidine-4-one, aromatic aldehydes | Acetic acid | Bicyclic and tricyclic pyrimidine derivatives | nih.gov |

Fluorescence and Two-Photon Absorption Properties

Derivatives of 6-aminouracil have been shown to exhibit interesting fluorescence and two-photon absorption (TPA) properties, which are highly dependent on their molecular structure. The introduction of electron-donating and electron-withdrawing groups, as well as the extension of the π-conjugated system, can significantly influence the absorption and emission characteristics of these chromophores.

The fluorescence of pyrimidine-derived α-amino acids has been studied, revealing that the combination of a π-deficient pyrimidine ring with highly conjugated or electron-rich aryl substituents can lead to fluorophores with high quantum yields. acs.org The photophysical properties of these compounds are often sensitive to the solvent environment, exhibiting solvatochromism. acs.org

For example, a study on pyrimidine-derived α-amino acids showed that while derivatives with weakly donating or electron-withdrawing substituents displayed weak fluorescence, those with highly conjugated (naphthyl) or strongly electron-donating (4-methoxyphenyl) substituents at the C4-position exhibited the most interesting photoluminescent properties. acs.org

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This property is highly desirable for applications such as three-dimensional microfabrication, high-resolution imaging, and photodynamic therapy. While specific TPA data for 6-aminouracil derivatives is not extensively reported, the design principles for efficient two-photon absorbing chromophores are well-established and can be applied to this class of compounds. lanl.govrsc.org

The TPA cross-section, a measure of the efficiency of the TPA process, is generally enhanced in molecules with a large change in dipole moment between the ground and excited states. nih.gov Therefore, the design of 6-aminouracil-based TPA chromophores would likely involve the creation of push-pull systems, where electron-donating and electron-accepting groups are connected through a π-conjugated bridge. The pyrimidine ring itself can act as a π-deficient core, which when combined with suitable donor groups, could lead to significant TPA activity.

The table below summarizes some of the reported photophysical properties of 6-aminouracil derivatives.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Reference |

| Pyrimidine-derived α-amino acid with 4-MeOPh substituent | - | - | High | acs.org |

| Pyrimidine-derived α-amino acid with naphthyl substituent | - | - | High | acs.org |

| 6-amino-5-(4-nitrophenylazo)-uridine | 468 (in MeOH) | Not reported | Not reported | nih.gov |

| 5-(4-nitrophenylazo)-6-oxocytidine | 394 (in MeOH) | Not reported | Not reported | nih.gov |

Applications in pH Sensing and Optical Devices

The sensitivity of the photophysical properties of 6-aminouracil derivatives to their local environment makes them promising candidates for applications in chemical sensing and optical devices. In particular, their use as pH sensors has been demonstrated.

The protonation state of the pyrimidine ring and its substituents can significantly alter the electronic structure of the molecule, leading to changes in its absorption and fluorescence spectra. nih.govacs.org For example, a study on a pyrimidine-derived α-amino acid demonstrated that a change in pH from 7 to 1 resulted in a significant change in its emission properties, effectively "turning off" the fluorescence upon acidification. acs.org This on-off switching behavior is a desirable characteristic for a fluorescent pH sensor.

Similarly, azo dye analogues derived from 6-aminouracil have shown distinct changes in their absorption spectra as a function of pH. nih.gov The pKa values of these compounds, which correspond to the pH at which the protonated and deprotonated forms are in equal concentration, can be determined by monitoring these spectral changes. For instance, 6-amino-5-(4-nitrophenylazo)-uridine exhibits two pKa values at 3.9 and 8.8, indicating two distinct protonation/deprotonation events in its structure. nih.gov This multi-state response could potentially be exploited for more complex pH sensing applications.

The tunability of the photophysical properties of 6-aminouracil derivatives also makes them attractive for use in various optical devices. The ability to control the absorption and emission wavelengths through synthetic modification allows for the creation of materials tailored for specific applications. While direct applications in devices like organic light-emitting diodes (OLEDs) or optical data storage are still under exploration, the fundamental properties of these chromophores suggest their potential in these areas.

The development of two-photon absorbing materials based on the 6-aminouracil scaffold could lead to advancements in areas such as 3D data storage and bio-imaging. The inherent biocompatibility of the uracil (B121893) core could be an advantage for in vivo applications. nih.gov

The table below highlights the pH-sensing capabilities of some 6-aminouracil derivatives.

| Compound | Property Change with pH | pKa | Application | Reference |

| Pyrimidine-derived α-amino acid | Fluorescence "turn-off" upon acidification | - | Fluorescent pH sensor | acs.org |

| 6-amino-5-(4-nitrophenylazo)-uridine | Change in absorption maxima | 3.9 ± 0.2, 8.8 ± 0.1 | pH indicator | nih.gov |

| 5-(4-nitrophenylazo)-6-oxocytidine | Change in absorption maxima | 7.6 ± 0.1 | pH indicator | nih.gov |

Supramolecular Assembly and Host Guest Interactions

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding is the dominant intermolecular force governing the crystal structure of 6-aminouracil (B15529) and its derivatives. The molecule possesses multiple donor sites (the amino group -NH2 and the ring N-H protons) and acceptor sites (the carbonyl oxygen atoms), facilitating the formation of extensive and robust hydrogen-bonding networks.

In the crystal structures of related compounds, such as the derivative 6-amino-1,3-dimethyluracil, molecules are linked into extensive two-dimensional networks. dcu.ie These networks are typically formed through N−H···O=C hydrogen bonds, where the amino and carbonyl groups of adjacent molecules interact. dcu.ie This results in highly stable, planar sheets. A common and predictable hydrogen-bonding pattern observed in uracil (B121893) derivatives is the R(2)2(8) graph set motif, where two molecules form a cyclic dimer through a pair of N-H···O or N-H···N hydrogen bonds. nih.gov

Theoretical studies on methylated 6-aminouracil derivatives further confirm its potent hydrogen-bonding capabilities, highlighting the significant contribution of both electrostatic and orbital interactions to the bond strength. researchgate.net Spectroscopic analyses also support the prevalence of hydrogen bonding; the broad character of N-H stretching vibration bands in the infrared spectra of 6-aminouracil complexes is a strong indicator of their participation in hydrogen bonds. dergipark.org.tr

| Donor Group | Acceptor Group | Interaction Type | Common Motif | Significance |

|---|---|---|---|---|

| Amino (-NH₂) | Carbonyl (C=O) | N−H···O | Intermolecular chains, sheets | Primary interaction driving crystal packing. dcu.ie |

| Ring Imide (N-H) | Carbonyl (C=O) | N−H···O | Dimer formation (e.g., R²₂(8) motif) | Creates stable, predictable synthons in crystal engineering. nih.gov |

| Ring Imide (N-H) | Ring Nitrogen (N) | N−H···N | Heterodimer formation in cocrystals | Allows for assembly with other heterocyclic compounds. nih.gov |

| Amino (-NH₂) | Solvent (e.g., O or N atom) | N−H···X | Integration of guest molecules | Stabilizes solvated crystal structures. nih.gov |

π-π Stacking Interactions

While hydrogen bonding is the primary organizing force, π-π stacking interactions between the aromatic pyrimidine (B1678525) rings can also contribute to the stability of the crystal structure. These interactions involve the attractive, noncovalent forces between electron-rich π systems. The stability and geometry of these interactions are influenced by the presence and nature of substituents on the aromatic ring. rsc.org

In many heterocyclic systems, π-π stacking is a key factor in stabilizing supramolecular assemblies. juniperpublishers.com However, in the known crystal structures of 6-aminouracil and its close derivatives, the molecular packing is overwhelmingly dominated by the extensive hydrogen-bonding networks described previously. dcu.ienih.gov The formation of planar sheets through strong, directional N-H···O bonds often precludes the optimal face-to-face or offset π-π stacking geometries.

While not the primary driving force for crystal packing in its pure form, the π-system of 6-aminouracil is crucial for its interactions in other contexts. For example, the π-electron system is fundamental to its ability to coordinate with metal ions and can be involved in interactions within the binding sites of biological macromolecules. The electronic character of the ring, which can be tuned by substituents, plays a significant role in modulating the strength of these potential π-interactions. rsc.org

Complexation with Metal Ions

The 6-aminouracil scaffold contains several potential donor atoms (nitrogen and oxygen), making it an effective ligand for a wide range of metal ions. The study of these metal complexes is important for understanding the compound's potential roles in bioinorganic chemistry and materials science.

Spectroscopic studies on coordination polymer compounds of the type M(6AU)₂Ni(CN)₄ (where M = Mn, Co, Ni, or Cd, and 6AU = 6-aminouracil) indicate that the 6-aminouracil molecule coordinates to the metal ion (M) through one of the pyrimidine ring nitrogen atoms. dergipark.org.tr In these specific complexes, analysis of vibrational spectra suggests that the exocyclic amino group (-NH₂) is not directly involved in the coordination to the metal center. dergipark.org.tr

Research on the closely related compound, 6-amino-2-thiouracil, provides further insight into the coordination behavior. X-ray diffraction analysis of a zinc complex, [Zn(6-amino-2-thiouracil)₂(H₂O)]·2H₂O, revealed that the ligand acts as a bidentate chelate, coordinating to the zinc ion through the sulfur atom (at position 2) and a ring nitrogen atom (at position 1). researchgate.netmdpi.comsciencegate.app This forms a stable four-membered chelate ring with the metal center. researchgate.netsciencegate.app While 6-aminouracil has an oxygen atom at position 2 instead of sulfur, these findings highlight the common involvement of the N1 ring nitrogen as a primary coordination site.

The coordination mode can be influenced by various factors, including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. The ability of 6-aminouracil to act as a versatile ligand, coordinating in different modes, underscores its rich coordination chemistry.

| Ligand | Metal Ion(s) | Complex Formula Example | Coordination Mode | Source(s) |

|---|---|---|---|---|

| 6-Aminouracil (6AU) | Mn(II), Co(II), Ni(II), Cd(II) | M(6AU)₂Ni(CN)₄ | Monodentate via pyrimidine ring nitrogen | dergipark.org.tr |

| 6-Amino-2-thiouracil | Zn(II) | [Zn(C₄H₄N₃OS)₂(H₂O)] | Bidentate chelate via S2 and N1 atoms | researchgate.net, mdpi.com, sciencegate.app |

| 6-Amino-2-thiouracil | Ni(II), Co(II), Cd(II), Cu(I), Ag(I), Hg(II) | Various | Characterized by spectroscopic methods | researchgate.net |

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-amino-5H-pyrimidine-2,4-dione derivatives?

- Methodological Answer: Synthesis optimization requires careful selection of reagents and conditions. For example, refluxing with amines (e.g., cyclohexylamine) in polar solvents (e.g., DMF) promotes nucleophilic substitution at the pyrimidine ring. Acidification with dilute HCl precipitates the product, while crystallization from ethanol or water improves purity . Reaction time (e.g., overnight reflux) and stoichiometric ratios (e.g., 5.0 mmol substrate) are critical for yield enhancement.

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

- Methodological Answer:

- 1H/13C NMR : Resolves substituent positions on the pyrimidine ring. For instance, singlet peaks near δ 6.5–7.5 ppm indicate aromatic protons, while NH2 groups appear as broad singlets around δ 5.0–6.0 ppm .

- LCMS/HPLC : Validates molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How can researchers assess the biological activity of this compound derivatives in preliminary studies?

- Methodological Answer:

- Enzyme Inhibition Assays : Measure IC50 values against targets like cyclin-dependent kinases (CDKs) using fluorescence-based assays .

- Antioxidant Activity : Evaluate radical scavenging (e.g., DPPH assay) at concentrations of 10–100 μM .

- Antimicrobial Screening : Use microdilution methods (MIC values) against bacterial/fungal strains .

Advanced Research Questions

Q. What strategies are employed in multi-step synthetic routes for functionalizing the pyrimidine-dione core?

- Methodological Answer:

- Nitration/Sulfanylation : Introduce nitro or propargylsulfanyl groups at the 5-position using HNO3/H2SO4 or propargyl bromide, respectively. Subsequent reduction (e.g., NaBH4) converts nitro to amino groups .

- Alkylation : React with benzyl chlorides or chloroacetamides in DMF/K2CO3 to modify the 1-position, yielding N-alkylated derivatives .

- Heterocycle Fusion : Condense with thiophene or furan derivatives to form fused systems (e.g., thieno[2,3-d]pyrimidines) .

Q. How can computational docking studies be integrated with experimental data to validate the biological targets of pyrimidine-dione derivatives?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes to enzyme active sites (e.g., CDK2 or β-glucuronidase). Validate with RMSD values <2.0 Å .

- ADMET Prediction : Employ SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., logP <5, TPSA >60 Ų) .

Q. What crystallographic challenges arise when determining the structure of halogenated pyrimidine-dione derivatives, and how are they addressed?

- Methodological Answer:

- Disordered Substituents : Halogens (e.g., Cl, F) often cause electron density ambiguity. Use SHELXL for iterative refinement with ISOR/SADI constraints to stabilize positions .

- Twinned Crystals : Apply TwinRotMat or PLATON to detect and model twinning (e.g., two-domain structures) .

- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) for accurate anisotropic displacement parameter modeling .

Q. How should researchers approach contradictory crystallographic data in pyrimidine-dione derivatives with flexible substituents?

- Methodological Answer:

- Validation Tools : Use checkCIF/PLATON to flag geometric outliers (e.g., bond lengths ±3σ from norms) .

- Density Modification : For ambiguous regions, apply omit maps or composite simulated annealing in Phenix .

- Cross-Validation : Compare with NMR/DFT-optimized structures to resolve conformational discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.